
5-Bromopyridine-3-sulfinamide
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Overview
Description
5-Bromopyridine-3-sulfinamide: is a chemical compound with the molecular formula C5H5BrN2O2S . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and sulfinamide groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-3-sulfinamide typically involves the bromination of pyridine derivatives followed by the introduction of the sulfinamide group. One common method includes the reaction of 5-bromopyridine with sulfinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridine-3-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Produces sulfonamides.
Reduction: Yields amines.
Substitution: Forms various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Bromopyridine-3-sulfinamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its derivatives are explored for potential therapeutic applications .
Medicine: The compound and its derivatives are investigated for their antimicrobial and anticancer properties. They are also used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromopyridine-3-sulfinamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 5-Bromo-N-ethylpyridine-3-sulfonamide
- 5-Bromonicotinamide
- 5-Bromopyridine-3-sulfonamide
Comparison: While these compounds share structural similarities, 5-Bromopyridine-3-sulfinamide is unique due to the presence of the sulfinamide group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromopyridine-3-sulfinamide, and what reaction conditions optimize its yield?
- Methodological Answer: The synthesis of this compound typically involves sulfinylation of 5-bromopyridine-3-amine using sulfinylating agents under basic conditions. For example, analogous compounds like N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide are synthesized via reaction of 5-bromopyridine-3-amine with sulfonyl chlorides in the presence of triethylamine or pyridine to neutralize HCl byproducts . Optimization includes:
- Temperature: Room temperature to mild heating (e.g., 40–60°C).
- Solvent: Dichloromethane or tetrahydrofuran for solubility.
- Purification: Column chromatography or recrystallization to isolate the product.
Yield optimization may require stoichiometric control of the sulfinylating agent and inert atmosphere to prevent side reactions.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons and sulfinamide protons) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₅H₄BrN₂OS has a molecular weight of 221.08 g/mol) .
- Infrared Spectroscopy (IR): Detection of S=O stretching (~1050 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns with UV detection.
Q. How does this compound function as an intermediate in synthesizing complex heterocycles?
- Methodological Answer: The bromine atom at the 5-position and sulfinamide group at the 3-position make it a versatile building block. For example:
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl groups .
- Nucleophilic Substitution: Replacement of bromine with amines or thiols under basic conditions.
- Derivatization: Conversion to sulfonamides via oxidation or to sulfonyl chlorides for further functionalization .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Density Functional Theory (DFT) studies can:
- Predict regioselectivity in cross-coupling by analyzing electron density at the bromine site.
- Simulate transition states to identify energy barriers for Pd-catalyzed reactions .
- Compare orbital interactions (e.g., LUMO of the pyridine ring with Pd catalyst).
Experimental validation includes kinetic studies and Hammett plots to correlate computational predictions with observed reaction rates.
Q. What strategies resolve contradictions in reported biological activities of sulfinamide derivatives across studies?
- Methodological Answer: Contradictions may arise from assay variability, impurities, or structural analogs. Mitigation strategies:
- Reproducibility Checks: Replicate studies under standardized conditions (e.g., cell lines, solvent controls).
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with bioassays.
- Meta-Analysis: Statistically aggregate data from multiple studies to identify trends .
Q. What mechanistic insights explain the role of this compound in modulating enzyme activity?
- Methodological Answer: The sulfinamide group can act as a hydrogen-bond donor/acceptor, influencing enzyme active sites. For example:
- Kinase Inhibition: Molecular docking studies show interactions with ATP-binding pockets.
- Protease Inhibition: Sulfinamide mimics transition states in peptide bond hydrolysis.
- Validation: Site-directed mutagenesis of target enzymes to confirm binding residues .
Q. How can derivatization of this compound enhance its utility in material science?
- Methodological Answer:
Properties
Molecular Formula |
C5H5BrN2OS |
---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
5-bromopyridine-3-sulfinamide |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-1-5(10(7)9)3-8-2-4/h1-3H,7H2 |
InChI Key |
JUOYFPMTONTHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)N |
Origin of Product |
United States |
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